molecular formula C23H18FN3O5S B2676526 Ethyl 5-(2-fluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851951-93-4

Ethyl 5-(2-fluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2676526
CAS No.: 851951-93-4
M. Wt: 467.47
InChI Key: DRFHWFHXTZCJHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Pyridazine-Based Heterocycles

Pyridazines, six-membered aromatic rings containing two adjacent nitrogen atoms, were first synthesized in the late 19th century. Emil Fischer’s pioneering work in 1886 involved condensing phenylhydrazine with levulinic acid to produce substituted pyridazines, while Taüber achieved the synthesis of the unsubstituted parent compound in 1895. These early efforts laid the groundwork for understanding the reactivity of diazines, particularly their electron-deficient nature due to the electronegativity of nitrogen atoms.

The mid-20th century saw pyridazines gain prominence in agrochemicals and pharmaceuticals. For instance, hydralazine, a pyridazine derivative, emerged as a antihypertensive agent, while herbicides like pyridate leveraged the scaffold’s ability to disrupt photosynthesis. The synthesis of fused pyridazines, such as thieno[3,4-d]pyridazines, began in earnest in the 21st century, driven by advances in transition-metal catalysis and functionalization strategies.

Structural Uniqueness of Thieno[3,4-d]Pyridazine Scaffold

The thieno[3,4-d]pyridazine system merges a thiophene ring with a pyridazine core, creating a bicyclic structure with distinct electronic properties. Key features include:

  • Electron Deficiency : The two adjacent nitrogen atoms in the pyridazine ring withdraw electron density, rendering the scaffold highly electrophilic. This property facilitates nucleophilic substitution at the α- and γ-positions.
  • Planarity : The fused thiophene ring enhances conjugation, stabilizing the π-system and enabling applications in semiconducting materials.
  • Substituent Compatibility : Positions 1, 3, 4, 5, and 7 of the scaffold are amenable to functionalization, allowing precise modulation of physicochemical properties.

For example, the ethyl carboxylate group at position 1 in the target compound introduces steric bulk and hydrogen-bonding capacity, while the 4-oxo group enhances polarity.

Position of Target Compound Within Heterocyclic Chemistry

Ethyl 5-(2-fluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate occupies a unique niche due to its multifunctional substituents:

Position Substituent Role
1 Ethyl carboxylate Enhances solubility and bioavailability
3 4-Methoxyphenyl Modulates electronic effects via resonance
5 2-Fluorobenzamido Introduces fluorine’s metabolic stability
4 Oxo group Stabilizes the keto-enol tautomerism

The 4-methoxyphenyl group at position 3 donates electron density through resonance, counterbalancing the electron-withdrawing effects of the pyridazine nitrogens. Meanwhile, the 2-fluorobenzamido moiety at position 5 leverages fluorine’s high electronegativity to improve lipophilicity and resistance to oxidative metabolism.

Rationale for Research Interest in Fluorobenzamido-Substituted Derivatives

Fluorine’s incorporation into heterocycles is a cornerstone of modern medicinal chemistry. In the target compound, the 2-fluorobenzamido group confers three advantages:

  • Metabolic Stability : The carbon-fluorine bond resists cytochrome P450-mediated oxidation, prolonging half-life in vivo.
  • Lipophilicity : Fluorine’s hydrophobic effect enhances membrane permeability, critical for central nervous system-targeted agents.
  • Hydrogen-Bonding : The amide group engages in hydrogen bonding with biological targets, improving binding affinity.

Recent studies on pyridazine-containing herbicides and anticancer agents highlight the scaffold’s versatility. For instance, cefozopran, a cephalosporin antibiotic, incorporates a pyridazine ring to enhance β-lactamase stability. Similarly, the target compound’s 4-oxo group mimics carbonyl motifs found in kinase inhibitors, suggesting potential kinase-targeted applications.

Properties

IUPAC Name

ethyl 5-[(2-fluorobenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O5S/c1-3-32-23(30)19-16-12-33-21(25-20(28)15-6-4-5-7-17(15)24)18(16)22(29)27(26-19)13-8-10-14(31-2)11-9-13/h4-12H,3H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRFHWFHXTZCJHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC=C3F)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(2-fluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound belonging to the thienopyridazine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

  • Thieno[3,4-d]pyridazine core : This fused ring system includes sulfur and nitrogen atoms.
  • Functional groups : The presence of a fluorobenzamido group and a methoxyphenyl group contributes to its unique chemical properties.

The molecular formula of the compound is C22H22N2O3SC_{22}H_{22}N_{2}O_{3}S, with a molecular weight of approximately 394.48 g/mol.

The biological activity of this compound is hypothesized to stem from its interactions with specific molecular targets within biological systems. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It may act on various receptors, possibly affecting neurotransmitter systems or other signaling pathways.

Biological Activities

Research has indicated several potential biological activities for this compound:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens.
  • Anticancer Properties : There is ongoing investigation into its potential as an anticancer agent, with studies focusing on its ability to induce apoptosis in cancer cells.
  • Neuropharmacological Effects : The compound may interact with serotonin receptors, influencing mood and behavior.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in specific cancer cell lines
NeuropharmacologicalModulates serotonin receptor activity

Case Study Insights

  • Antimicrobial Studies : In vitro tests demonstrated that the compound was effective against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated strong antibacterial activity, suggesting its potential as a lead compound for antibiotic development.
  • Cancer Research : A study focused on its effects on human breast cancer cell lines showed that treatment with the compound led to significant reductions in cell viability and increased markers for apoptosis. This suggests that it may be a candidate for further development in cancer therapeutics.
  • Neuropharmacology : Research involving animal models indicated that the compound could modulate serotonin levels, which may have implications for treating mood disorders. Behavioral assays showed changes consistent with serotonergic modulation.

Comparison with Similar Compounds

Substituent Variations at the 3-Position

Compound Name 3-Position Substituent Key Properties Reference
Target Compound 4-methoxyphenyl Increased lipophilicity (logP ~3.2*), moderate mp (est. 180–200°C)
Ethyl 5-amino-3-(4-fluorophenyl) analog 4-fluorophenyl mp 178–180°C; moderate A1R modulation (EC50 ~5 µM)
Ethyl 5-amino-3-(4-chlorophenyl) analog 4-chlorophenyl mp >300°C; enhanced metabolic stability due to Cl electronegativity
Ethyl 5-amino-3-(4-hydroxyphenyl) analog 4-hydroxyphenyl mp 253–256°C; lower logP (~2.1) due to polar -OH group

Key Observations :

  • Electron-donating groups (e.g., methoxy) increase lipophilicity and may enhance blood-brain barrier penetration, critical for CNS targets .
  • Halogenated substituents (F, Cl) improve receptor binding affinity via halogen bonding and electron withdrawal .

Substituent Variations at the 5-Position

Compound Name 5-Position Substituent Key Properties Reference
Target Compound 2-fluorobenzamido Potential A1R allosteric enhancement; esterase-resistant amide bond
Ethyl 5-amino-3-(4-methoxyphenyl) analog -NH2 mp 180–185°C; moderate A1R binding (Ki ~200 nM)
Ethyl 5-[(3-phenylpropanoyl)amino] analog 3-phenylpropanoylamino Higher molecular weight (MW 481.4 vs. target’s ~455.4); reduced solubility

Key Observations :

  • The 2-fluorobenzamido group in the target compound likely enhances A1R selectivity over A2/A3 subtypes, as fluorinated aromatic groups are common in receptor-targeted drugs .
  • Amino analogs show lower metabolic stability due to susceptibility to oxidative deamination .

Functional Group Modifications at the 1-Position

Compound Name 1-Position Substituent Key Properties Reference
Target Compound Ethyl ester Balanced solubility (logS ~-4.1*); hydrolyzable to carboxylic acid metabolite
Isopropyl 5-amino-3-(4-chlorophenyl) analog Isopropyl ester Higher logP (~3.8); slower hydrolysis, extended half-life
5-Amino-3-(4-chlorophenyl) carboxylic acid -COOH Low solubility (logS ~-5.3); potential for ionic interactions in binding

Key Observations :

  • Ethyl esters offer a compromise between solubility and bioavailability compared to bulkier esters (e.g., isopropyl) .
  • Carboxylic acid derivatives, while poorly soluble, may serve as prodrug precursors .

Q & A

Q. What are the critical steps and optimization parameters for synthesizing this compound?

The synthesis involves multi-step reactions, typically starting with the preparation of the thieno[3,4-d]pyridazine core, followed by sequential functionalization. Key steps include:

  • Amidation : Introducing the 2-fluorobenzamido group via coupling reactions using reagents like carbodiimides (e.g., DCC or EDCI) under inert atmospheres .
  • Esterification : Ethyl ester formation at the 1-position using ethanol under acidic or basic catalysis .
  • Substituent introduction : The 4-methoxyphenyl group is attached via nucleophilic substitution or Pd-catalyzed cross-coupling . Optimization : Reaction temperatures (often 80–120°C), solvent polarity (DMF, toluene), and catalyst selection (e.g., acetic acid for cyclization) significantly impact yield (typically 55–80%) and purity .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming substituent positions and hydrogen bonding patterns. For example, the 4-oxo group typically appears as a singlet near δ 160–165 ppm in 13^13C NMR .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., observed m/z 467.5 matches C23_{23}H18_{18}FN3_3O5_5S) .
  • X-ray Crystallography : SHELX software refines crystal structures, identifying key interactions like π-stacking between fluorophenyl and pyridazine moieties .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–50 μM, with IC50_{50} values compared to controls like doxorubicin .
  • Enzyme inhibition : Fluorescence-based assays for kinase or protease inhibition, using ATP/GTP analogs to quantify competitive binding .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Substituent variation : Synthesize analogs with halogen (Br, Cl), alkyl (methyl), or electron-donating (methoxy) groups at the 2-fluorobenzamido or 4-methoxyphenyl positions. Compare IC50_{50} shifts to identify pharmacophores .
  • Core modifications : Replace the thieno[3,4-d]pyridazine core with pyrazolo[3,4-b]pyridine or dihydroquinazoline to assess scaffold flexibility .
  • 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate substituent electrostatic/steric properties with activity .

Q. What computational strategies predict target binding modes and pharmacokinetics?

  • Molecular docking : AutoDock Vina or Glide can model interactions with targets like tau protein or adenosine receptors. For example, the 4-oxo group may form hydrogen bonds with Lys254 in tau .
  • MD simulations : GROMACS or AMBER assess binding stability over 100-ns trajectories, evaluating RMSD fluctuations (<2 Å indicates stable complexes) .
  • ADMET prediction : SwissADME or ADMETLab2.0 estimate logP (optimal ~2.5), CYP450 metabolism, and blood-brain barrier penetration .

Q. How should conflicting data on synthetic yields or bioactivity be resolved?

  • Controlled replication : Systematically vary one parameter (e.g., solvent polarity) while holding others constant. For example, replacing DMF with THF may reduce yields by 15–20% due to poorer solubility .
  • Statistical analysis : Apply ANOVA to identify significant factors (p < 0.05). For bioactivity discrepancies, validate assays using orthogonal methods (e.g., SPR vs. ITC for binding affinity) .

Q. What advanced techniques identify biological targets and mechanisms of action?

  • Chemical proteomics : Use photoaffinity labeling with azide-tagged analogs to capture interacting proteins, followed by LC-MS/MS identification .
  • CRISPR-Cas9 knockouts : Silence candidate targets (e.g., kinases) in cell lines and assess resistance to the compound .
  • SPR spectroscopy : Measure real-time binding kinetics (kon_{on}/koff_{off}) to purified targets like β-secretase .

Q. How can metabolic stability and toxicity be evaluated in preclinical models?

  • Liver microsome assays : Incubate the compound with human or rat microsomes, quantifying parent compound degradation via LC-MS over 60 minutes .
  • In vivo PK studies : Administer 10 mg/kg intravenously to rodents, collecting plasma at 0–24 h to calculate AUC and half-life .
  • hERG inhibition : Patch-clamp electrophysiology assesses cardiac toxicity risks (IC50_{50} > 10 μM preferred) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.